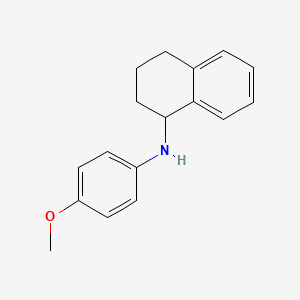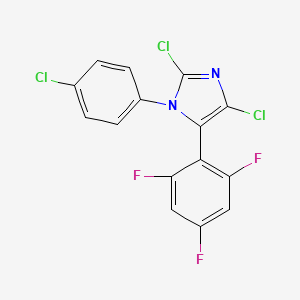
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole: is a synthetic organic compound belonging to the imidazole class Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For this compound, a suitable precursor such as 1,2-dichloroethane can be used.
Introduction of Halogen Substituents: The chlorophenyl and trifluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of a chlorinated aromatic compound with a nucleophile, such as a fluorinated aromatic compound.
Final Assembly: The final step involves the coupling of the imidazole ring with the halogenated aromatic groups under appropriate conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with fewer halogen atoms or altered oxidation states.
Substituted Products: Compounds with new functional groups replacing the original halogen atoms.
科学的研究の応用
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole involves its interaction with molecular targets and pathways, which may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
2,4-Dichloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: Lacks the trifluorophenyl group, resulting in different chemical properties and applications.
2,4-Dichloro-1-(4-chlorophenyl)-5-(4-fluorophenyl)-1H-imidazole: Contains a single fluorine atom, leading to variations in reactivity and biological activity.
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4-difluorophenyl)-1H-imidazole: Has two fluorine atoms, offering a balance between the properties of the trifluorophenyl and monofluorophenyl analogs.
Uniqueness
The presence of both chlorophenyl and trifluorophenyl groups in 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole imparts unique chemical and physical properties, such as increased lipophilicity, enhanced stability, and potential for diverse biological activities. These characteristics make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C15H6Cl3F3N2 |
|---|---|
分子量 |
377.6 g/mol |
IUPAC名 |
2,4-dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)imidazole |
InChI |
InChI=1S/C15H6Cl3F3N2/c16-7-1-3-9(4-2-7)23-13(14(17)22-15(23)18)12-10(20)5-8(19)6-11(12)21/h1-6H |
InChIキー |
MHJGFINJYIHFGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C3=C(C=C(C=C3F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



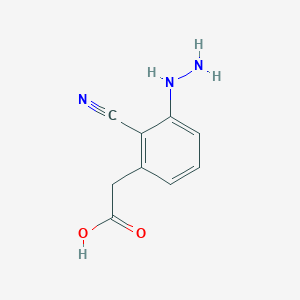
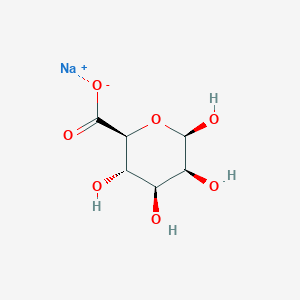

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)


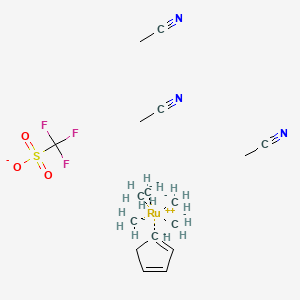

![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)


